ONO 1603 was developed as part of a series of compounds aimed at inhibiting prolyl endopeptidase, an enzyme implicated in the degradation of neuropeptides and other biologically active peptides. This inhibition is hypothesized to enhance cognitive function and provide neuroprotection against apoptosis, particularly in aging neurons . The compound's classification as a prolyl endopeptidase inhibitor positions it within a therapeutic category that targets enzymatic pathways involved in neurodegeneration.
The synthesis of ONO 1603 involves several chemical processes that typically include the formation of amido-succinylpyrrolidine derivatives. The synthetic pathway generally follows these steps:
The specific conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize side reactions.
ONO 1603 has a distinct molecular structure characterized by the following features:
The three-dimensional conformation of ONO 1603 allows it to fit into the active site of the prolyl endopeptidase enzyme, effectively inhibiting its activity. Detailed computational modeling studies can provide insights into its binding affinity and interaction dynamics with the enzyme .
ONO 1603 participates in various chemical reactions primarily related to its mechanism of action as an enzyme inhibitor:
The effectiveness of ONO 1603 in these reactions can be quantified through kinetic studies that measure the rate of enzyme activity in the presence and absence of the inhibitor .
The mechanism of action for ONO 1603 involves several key steps:
Quantitative data from studies indicate that ONO 1603 exhibits a protective effect at concentrations ranging from 0.03 to 1 µM, demonstrating its potency compared to other compounds like tetrahydroaminoacridine .
The physical and chemical properties of ONO 1603 are crucial for understanding its behavior in biological systems:
Elemental analysis indicates the following composition:
These properties influence both the synthesis process and potential pharmaceutical formulations.
ONO 1603 has several potential applications within scientific research and medicine:
The versatility of ONO 1603 positions it as an important compound within neuropharmacology, warranting further investigation into its mechanisms and therapeutic potential .
ONO-1603 ((S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde) functions primarily as a potent inhibitor of prolyl endopeptidase (PEP), an enzyme that hydrolyzes proline-containing neuropeptides such as vasopressin, oxytocin, and substance P. These neuropeptides are critically involved in memory consolidation and retrieval processes. By inhibiting PEP, ONO-1603 increases the bioavailability of these endogenous cognitive-enhancing peptides, thereby supporting synaptic plasticity and neuronal communication. In differentiating rat cerebellar granule neurons, ONO-1603 at 0.03 µM significantly promotes neuronal survival and neurite outgrowth, indicating direct neurotrophic effects beyond enzyme inhibition. These morphological changes correlate with enhanced cholinergic function, evidenced by increased binding of the muscarinic receptor antagonist [³H]N-methylscopolamine [2] [9].
ONO-1603 demonstrates potent anti-apoptotic activity in models of age-induced neuronal degeneration. Primary cultures of rat cerebral cortical cells (CCC) and cerebellar granule cells undergo apoptosis after extended periods (≥15–16 days in vitro) without medium changes, a phenomenon termed "age-induced apoptosis." Treatment with ONO-1603 (0.03–1 µM) delays this apoptotic process, as confirmed through morphological assessments (toluidine blue and fluorescein diacetate/propidium iodide staining) and biochemical DNA laddering analysis. The compound stabilizes mitochondrial integrity, suppresses caspase activation, and preserves nuclear morphology. This broad anti-apoptotic efficacy suggests ONO-1603 targets fundamental regulators of neuronal longevity, independent of its PEP inhibitory activity [1] [5].
Table 1: Neuroprotective Efficacy of ONO-1603 in Experimental Models
Cell Type | Intervention | Key Outcomes | Reference |
---|---|---|---|
Cerebellar granule cells | ONO-1603 (0.03 µM) | ↑ Neuronal survival; ↑ neurite outgrowth; ↑ m3-mAChR mRNA | [2] |
Cerebral cortical cells | ONO-1603 (0.03 µM) | Delayed apoptosis; reduced DNA fragmentation; preserved membrane integrity | [5] |
Cerebellar granule cells | ONO-1603 (0.03–1 µM) | Wide protective range; suppression of apoptotic morphology | [1] |
A systematic comparison between ONO-1603 and the acetylcholinesterase inhibitor tetrahydroaminoacridine (THA; tacrine) reveals significant advantages for the former:
A pivotal mechanism underlying ONO-1603’s neuroprotection involves the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression. During age-induced apoptosis, neurons exhibit robust increases in GAPDH mRNA and accumulation of GAPDH protein in particulate fractions. ONO-1603 (0.03 µM) and THA (10 µM) both suppress this overexpression, as confirmed via Northern and Western blot analyses. GAPDH is not merely a glycolytic enzyme but also a critical mediator of apoptosis: Nuclear translocation of GAPDH initiates transcription-dependent apoptotic cascades. Its overexpression is observed in post-mortem brains of Alzheimer’s, Parkinson’s, and Huntington’s disease patients. By inhibiting GAPDH upregulation, ONO-1603 disrupts a key pathway linking metabolic dysfunction to neuronal death [1] [3] [5].
Table 2: Mechanisms of GAPDH in Neurodegeneration and ONO-1603 Modulation
GAPDH Role in Neurodegeneration | ONO-1603 Intervention | Downstream Effect |
---|---|---|
Nuclear translocation initiating apoptosis | Suppresses GAPDH mRNA/protein overexpression | Blocks transcription-dependent apoptosis |
Aggregation with polyglutamine-expanded proteins (e.g., Huntingtin) | Reduces particulate GAPDH accumulation | Prevents toxic aggregate formation |
Mediation of oxidative stress-induced DNA damage | Normalizes GAPDH-dependent redox signaling | Preserves genomic integrity |
Though direct studies on ONO-1603 and oxidative stress are limited in the provided literature, its suppression of GAPDH provides an indirect mechanistic link. GAPDH is highly sensitive to oxidative inactivation due to reactive oxygen species (ROS) targeting its active-site cysteine residue (C152). Oxidative stress triggers GAPDH aggregation, nuclear translocation, and apoptosis initiation via interactions with Siah1 ubiquitin ligase. By suppressing GAPDH overexpression, ONO-1603 likely mitigates this ROS-GAPDH-apoptosis axis. Furthermore, neurons are exceptionally vulnerable to oxidative damage due to high oxygen consumption and lipid-rich membranes. Compounds like ONO-1603 that stabilize mitochondrial function and inhibit GAPDH-mediated apoptosis may thus confer resilience against oxidative insults, a hallmark of age-related neurodegeneration [3] [6] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7